molecular formula C25H24N2O4S B284853 benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

Cat. No. B284853
M. Wt: 448.5 g/mol
InChI Key: MXVMLUCYOVVAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is synthesized through a multi-step process and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is not fully understood. However, studies suggest that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments include its potential to exhibit promising biological activities, its relative ease of synthesis, and its stability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. These include further studies to understand its mechanism of action, studies to optimize its biological activities, and studies to explore its potential use in various biomedical applications. Additionally, studies could be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves a multi-step process that includes the reaction of various chemical compounds. The first step involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate to form 4-propoxychalcone. The second step involves the reaction of 4-propoxychalcone with thiourea to form 5-(4-propoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The third step involves the reaction of 5-(4-propoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with 2-bromo-4-methylbenzyl bromide to form benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate.

Scientific Research Applications

Benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been found to exhibit promising biological activities, making it a potential candidate for various biomedical applications. This compound has been studied for its anticancer, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

benzyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]propanoate

InChI

InChI=1S/C25H24N2O4S/c1-3-13-30-20-11-9-19(10-12-20)21-15-32-23-22(21)24(28)27(16-26-23)17(2)25(29)31-14-18-7-5-4-6-8-18/h4-12,15-17H,3,13-14H2,1-2H3

InChI Key

MXVMLUCYOVVAKG-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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